molecular formula C17H20N2O5S B3732670 N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3732670
M. Wt: 364.4 g/mol
InChI Key: CHVXEKAWCXMVGR-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMPEA-GS, is a chemical compound that has gained significant attention in scientific research. DMPEA-GS is a novel and potent glycine transporter type 1 (GlyT1) inhibitor that has shown promising results in preclinical studies.

Mechanism of Action

DMPEA-GS acts as a N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. By inhibiting N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, DMPEA-GS enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
DMPEA-GS has been shown to increase the concentration of glycine in the prefrontal cortex and hippocampus, which are brain regions involved in cognition, emotion, and memory. DMPEA-GS also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. Additionally, DMPEA-GS has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

DMPEA-GS has several advantages for lab experiments. It is a potent and selective N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor that has been extensively studied in preclinical models. DMPEA-GS has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, DMPEA-GS has some limitations for lab experiments. It is a relatively new compound that has not yet been tested in clinical trials. Additionally, the long-term effects and safety of DMPEA-GS are still unknown.

Future Directions

DMPEA-GS has several promising future directions for scientific research. It could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. DMPEA-GS could also be tested in clinical trials to determine its safety and efficacy in humans. Additionally, DMPEA-GS could be used as a tool compound to study the role of N~2~-(2,5-dimethoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in synaptic plasticity and cognitive function.

Scientific Research Applications

DMPEA-GS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that DMPEA-GS has antidepressant, anxiolytic, and antipsychotic effects. DMPEA-GS has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-18-17(20)12-19(25(21,22)14-7-5-4-6-8-14)15-11-13(23-2)9-10-16(15)24-3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVXEKAWCXMVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-benzenesulfonyl-N-(2,5-dimethoxyphenyl)-,methylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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